3-nitrithiophenen

3-Nitrothiophenes are a class of heterocyclic compounds characterized by the presence of a thiophene ring with a nitro group (-NO2) attached at the 3-position. These molecules exhibit a wide range of chemical properties and can be synthesized through various methods, including condensation reactions, halogenation processes, and direct substitution reactions.

The structural rigidity imparted by the thiophene ring confers these compounds with unique electronic and thermodynamic stabilities. Due to their functional groups, 3-nitrothiophenes are highly reactive and can participate in numerous chemical transformations such as reduction, alkylation, and oxidation. They find applications in organic synthesis, as intermediates for the preparation of pharmaceuticals, dyes, and other functional materials.

In addition to their synthetic utility, 3-nitrothiophenes also display interesting physical properties, including solubility characteristics and spectral behaviors that make them valuable tools in various analytical techniques. The presence of a nitro group significantly influences their reactivity, making these compounds versatile for use in the development of new materials and drug candidates.

| Structuur | Chemische naam | CAS | MF |

|---|---|---|---|

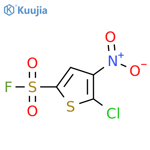

|

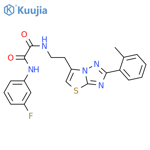

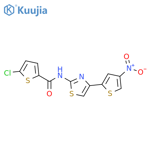

5-chloro-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylthiophene-2-carboxamide | 477280-62-9 | C12H6ClN3O3S3 |

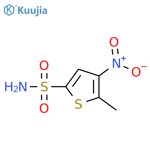

|

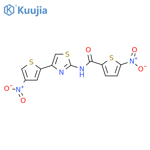

1-methanesulfonyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide | 1058381-44-4 | C14H16N4O5S3 |

|

2-Bromo-3-nitro-1-benzothiophene | 100949-37-9 | C8H4BrNO2S |

|

5-nitro-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylthiophene-2-carboxamide | 393837-54-2 | C12H6N4O5S3 |

|

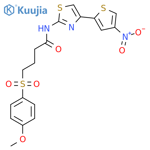

4-(4-methoxybenzenesulfonyl)-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylbutanamide | 941967-78-8 | C18H17N3O6S3 |

|

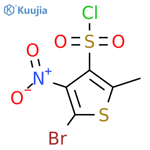

5-Bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride | 82834-49-9 | C5H3BrClNO4S2 |

|

5-Chloro-4-nitrothiophene-2-carboxylic acid | 89166-85-8 | C5H2ClNO4S |

|

5-chloro-4-nitrothiophene-2-sulfonyl fluoride | 171246-70-1 | C4HClFNO4S2 |

|

5-methyl-4-nitrothiophene-2-sulfonamide | 905839-54-5 | C5H6N2O4S2 |

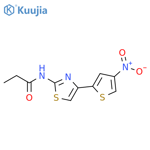

|

N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylpropanamide | 391867-97-3 | C10H9N3O3S2 |

Gerelateerde literatuur

-

Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

3. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

-

Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149

Aanbevolen leveranciers

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsBedrijfsaard: Private enterprises

Aanbevolen producten